

# Physiological Concentration of Arachidoyl Glycine in Tissues: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Arachidoyl glycine

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## Introduction

N-Arachidonoyl glycine (NAGly) is an endogenous lipid mediator, structurally related to the endocannabinoid anandamide. It is involved in a variety of physiological processes, including pain perception, inflammation, and cellular signaling. Unlike anandamide, NAGly exhibits low affinity for the classical cannabinoid receptors CB1 and CB2, mediating its effects through other targets, most notably the orphan G protein-coupled receptors GPR18 and GPR55.

Understanding the physiological concentrations of NAGly in various tissues is crucial for elucidating its biological functions and for the development of novel therapeutics targeting its signaling pathways. This technical guide provides a comprehensive overview of the current knowledge on NAGly concentrations in different tissues, detailed experimental protocols for its quantification, and a description of its primary signaling pathways.

## Data Presentation: Physiological Concentrations of Arachidoyl Glycine

The concentration of **Arachidoyl glycine** varies significantly across different tissues and species. The following tables summarize the available quantitative data from peer-reviewed literature.

Table 1: Physiological Concentration of **Arachidoyl Glycine** (NAGly) in Rodent Tissues

Species	Tissue	Concentration	Method	Reference
Rat	Brain	~50 pmol/g (dry weight)	LC-MS	[1]
Rat	Spinal Cord	~140 pmol/g (dry weight)	LC-MS	[1]
Mouse	Brain	13.1 ± 2.1 pmol/g	LC-MS/MS	[2]

Note: Data on the physiological concentrations of NAGly in a wider range of peripheral tissues such as liver, kidney, skeletal muscle, and adipose tissue in rodents are not extensively reported in the current literature. However, some studies suggest that dietary lipid composition can influence the levels of N-acyl amino acids, including NAGly, in these tissues[3].

Table 2: Relative Abundance of **Arachidoyl Glycine** (NAGly) in Human Tissues

Species	Tissue/Fluid	Relative Abundance	Method	Reference
Human	Serum	Markedly increased during fasting compared to re-fed state	LC-MS/MS	[4]

Note: Absolute quantitative concentrations of NAGly in human tissues are not widely available. The provided data indicates relative changes under different physiological conditions.

## Experimental Protocols: Quantification of Arachidoyl Glycine

The quantification of **Arachidoyl glycine** in biological matrices is primarily achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity. Below is a detailed methodology compiled from various sources for the analysis of NAGly in tissue samples.

## Tissue Sample Preparation

Objective: To extract NAGly from tissue homogenates and remove interfering substances.

Materials:

- Tissue sample (e.g., brain, spinal cord)
- Homogenizer (e.g., bead beater, sonicator)
- Extraction solvent: Methanol/Chloroform (2:1, v/v)
- Internal standard (IS): Deuterated **Arachidoyl glycine** (NAGly-d8)
- Solid-Phase Extraction (SPE) cartridges (e.g., C18)
- SPE conditioning solvent: Methanol
- SPE equilibration solvent: Water
- SPE wash solvent: Water
- SPE elution solvent: Methanol
- Nitrogen evaporator
- Reconstitution solvent: Methanol/Water (70:30, v/v)

Procedure:

- Homogenization: Weigh the frozen tissue sample and homogenize it in the extraction solvent containing the internal standard (NAGly-d8). The ratio of tissue to solvent should be optimized but is typically around 1:10 (w/v).
- Lipid Extraction: Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the tissue debris. Collect the supernatant containing the lipid extract.
- Solid-Phase Extraction (SPE): a. Conditioning: Condition the C18 SPE cartridge by passing 1.0 mL of methanol through it. b. Equilibration: Equilibrate the cartridge by passing 1.0 mL of

water through it. c. Sample Loading: Load the lipid extract onto the SPE cartridge. d. Washing: Wash the cartridge with 0.5 mL of water to remove salts and other polar impurities. e. Elution: Elute the analytes with 2 x 0.8 mL of 100% methanol.

- Drying and Reconstitution: Evaporate the eluted fractions to dryness under a stream of nitrogen. Reconstitute the dried extract in 100 µL of the reconstitution solvent. The sample is now ready for LC-MS/MS analysis.

## LC-MS/MS Analysis

Objective: To separate and quantify **Arachidoyl glycine** using liquid chromatography-tandem mass spectrometry.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Triple quadrupole mass spectrometer

Chromatographic Conditions:

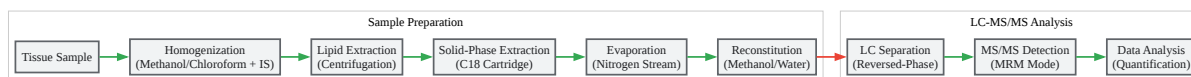
- Column: A reversed-phase column, such as a Zorbax SB-CN (2.1 x 100 mm, 3.5 µm), is suitable.
- Mobile Phase A: 10 mM Ammonium acetate in water.
- Mobile Phase B: 100% Methanol.
- Flow Rate: 300 µL/min.
- Gradient Elution:
  - 0-0.5 min: 45% B (isocratic)
  - 0.5-1.0 min: Increase to 70% B

- (Further gradient steps should be optimized based on the specific system and to ensure separation from other analytes).
- Injection Volume: 5-10  $\mu\text{L}$ .
- Column Temperature: 40°C.

#### Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
  - NAGly: Precursor ion (m/z) 362.3  $\rightarrow$  Product ion (m/z) 76.1
  - NAGly-d8 (IS): Precursor ion (m/z) 370.3  $\rightarrow$  Product ion (m/z) 84.1
- Optimization: The fragmentor voltage and collision energy should be optimized for each analyte to achieve maximum sensitivity.

#### Workflow Diagram for NAGly Quantification



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*Experimental workflow for the quantification of **Arachidoyl glycine**.*

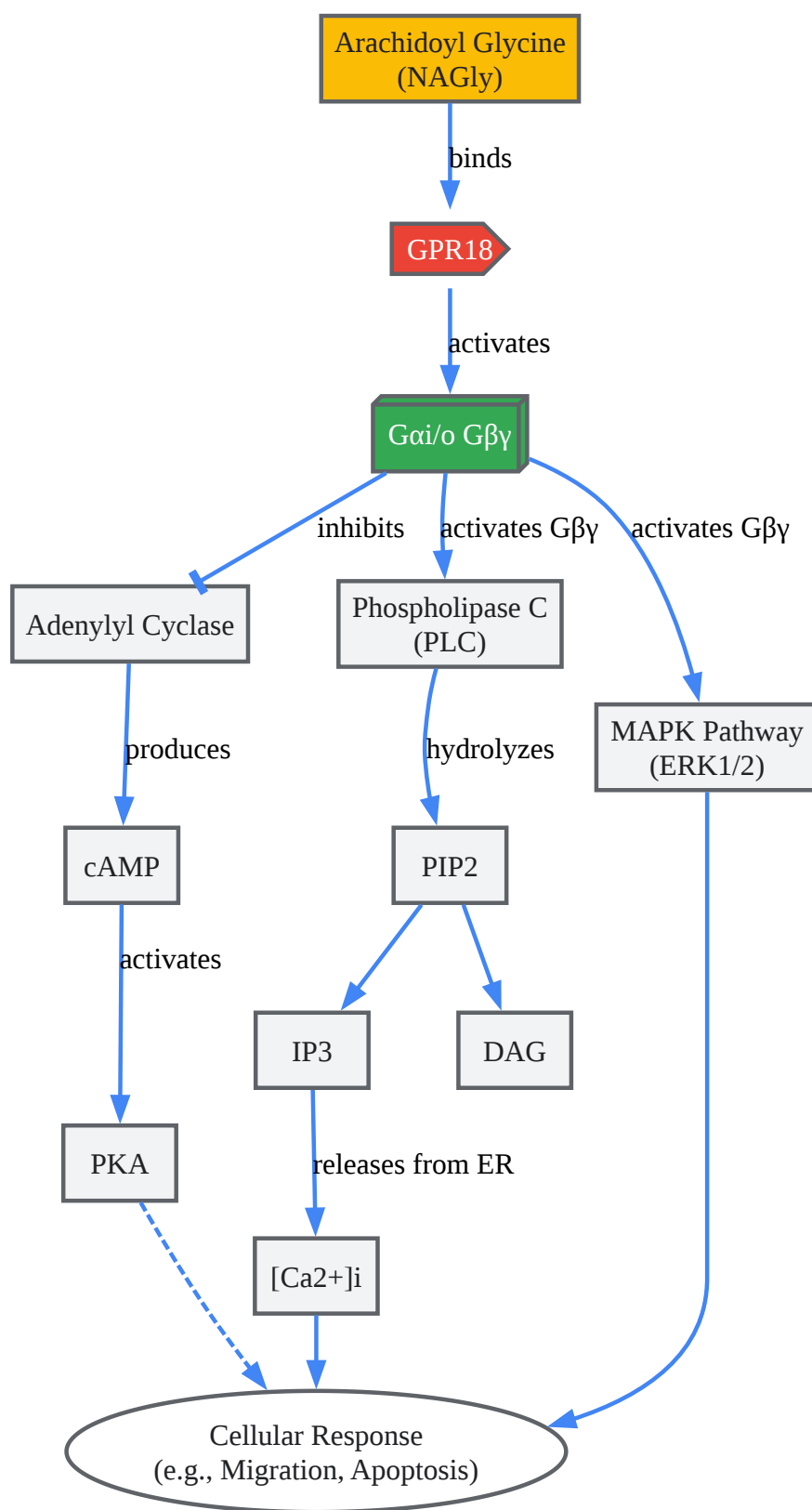
## Signaling Pathways of Arachidoyl Glycine

**Arachidoyl glycine** exerts its biological effects primarily through the activation of G protein-coupled receptors GPR18 and GPR55.

## GPR18 Signaling Pathway

GPR18 is considered a primary receptor for NAGly. Its activation leads to complex downstream signaling cascades that can vary depending on the cell type. The signaling is often initiated through the coupling of Gai/o proteins.

- **Gai/o Coupling:** Activation of GPR18 by NAGly leads to the dissociation of the Gai/o subunit from the Gβγ complex.
- **Inhibition of Adenylyl Cyclase:** The activated Gai/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
- **Modulation of Ion Channels and Kinases:** The Gβγ subunit can directly modulate the activity of ion channels and other effector enzymes, such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K).
- **MAPK Activation:** GPR18 activation has been shown to lead to the phosphorylation and activation of mitogen-activated protein kinases (MAPK), such as ERK1/2, which can influence gene expression and cell proliferation.
- **Intracellular Calcium Mobilization:** In some cellular contexts, GPR18 activation can lead to an increase in intracellular calcium concentrations.



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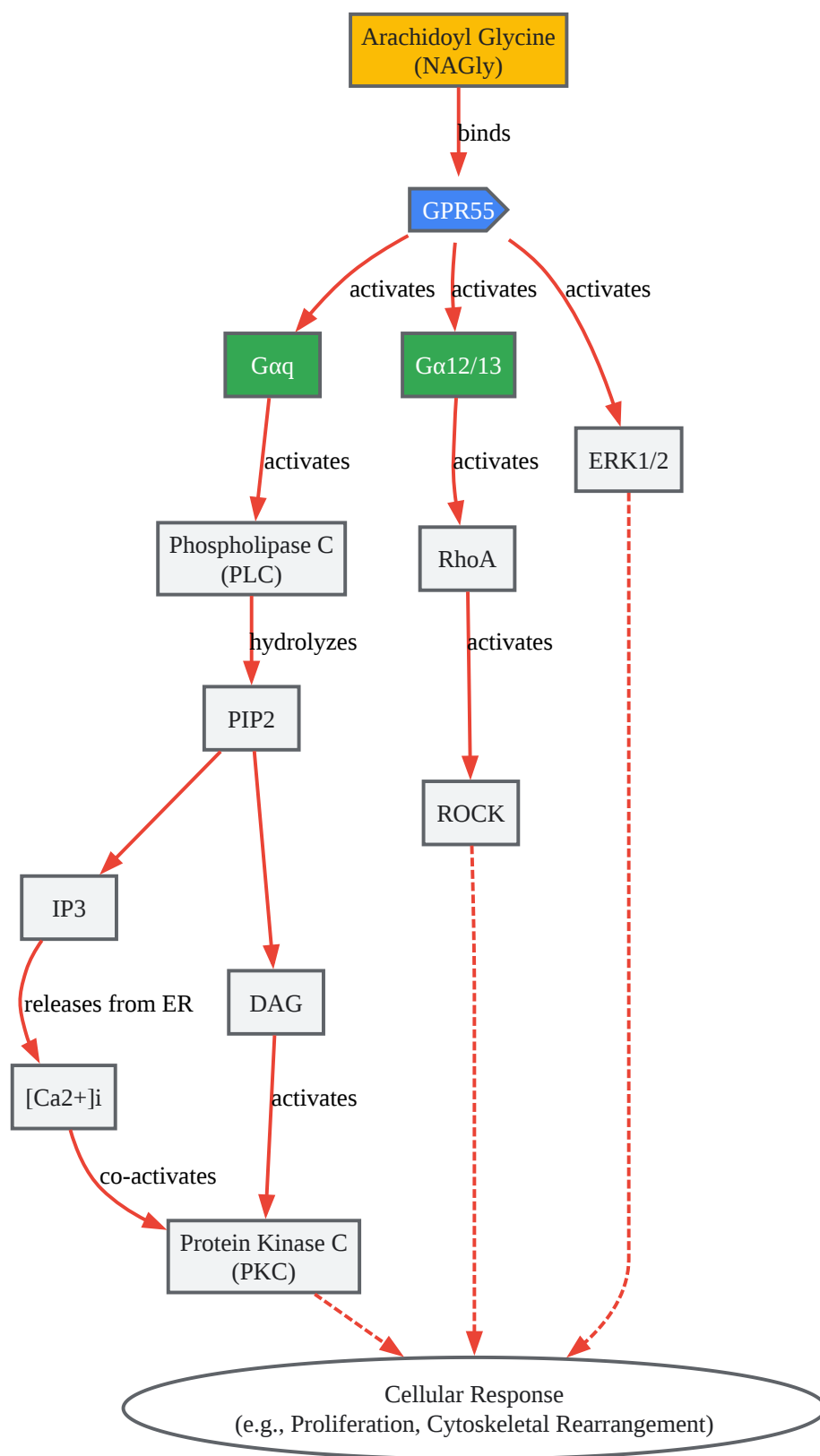
*Simplified signaling pathway of GPR18 activation by **Arachidoyl glycine**.*

## GPR55 Signaling Pathway

GPR55 is another receptor target for NAGly. Its activation primarily involves Gαq and Gα12/13 proteins, leading to robust increases in intracellular calcium and activation of the RhoA pathway.

- **Gαq and Gα12/13 Coupling:** Upon NAGly binding, GPR55 activates Gαq and Gα12/13 proteins.
- **Phospholipase C Activation:** The activated Gαq subunit stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
- **Intracellular Calcium Release:** IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.
- **RhoA Activation:** The Gα12/13 pathway leads to the activation of the small GTPase RhoA.
- **Downstream Effects:** Increased intracellular calcium and RhoA activation lead to a variety of cellular responses, including the activation of protein kinase C (PKC), modulation of cytoskeletal dynamics, and activation of transcription factors. GPR55 activation also leads to the phosphorylation of ERK1/2.





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*Simplified signaling pathway of GPR55 activation by **Arachidoyl glycine**.*

## Conclusion

This technical guide provides a summary of the current understanding of the physiological concentrations of **Arachidoyl glycine** in various tissues, detailed protocols for its quantification, and an overview of its major signaling pathways. While data on NAGly levels in central nervous system tissues are available, further research is needed to establish a comprehensive profile of its concentrations in peripheral tissues across different species. The provided experimental protocols offer a robust framework for researchers aiming to quantify this important lipid mediator. A deeper understanding of NAGly's tissue distribution and signaling mechanisms will be instrumental in advancing our knowledge of its physiological roles and in the development of new therapeutic strategies.

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